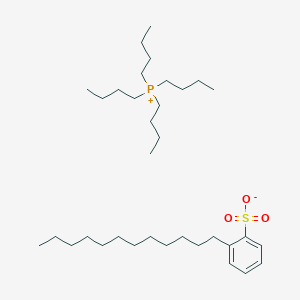![molecular formula C9H10FNO B1167013 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid CAS No. 112360-09-5](/img/structure/B1167013.png)
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their vibrant colors
Vorbereitungsmethoden
The synthesis of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid typically involves a diazotization reaction. This process starts with a primary aromatic amine, which undergoes diazotization to form a diazonium salt. The diazonium salt is then coupled with a phenol derivative to produce the azo compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can break the azo bond, converting the compound into its corresponding amines. Common reducing agents include sodium dithionite and zinc in acidic conditions.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Wissenschaftliche Forschungsanwendungen
6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color properties. It also serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an anti-inflammatory and antitumor agent, leveraging its ability to modulate biological pathways.
Industry: It is employed in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in its molecular configuration. This property is particularly useful in applications like photoresponsive materials and molecular switches .
The molecular targets and pathways involved include interactions with enzymes and receptors that can alter cellular processes. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[4-[(4-Octylphenyl)diazenyl]phenoxy]hexanoic acid include other azo compounds with varying alkyl or aryl substituents. Examples include:
Hexanoic acid, 6-[4-[[4-(dodecyloxy)phenyl]azo]phenoxy]: This compound has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
Hexanoic acid, 6-[4-[(1E)-2-(4-octylphenyl)diazenyl]phenoxy]: This compound has a similar structure but may differ in its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the octylphenyl and phenoxy groups, which confer distinct physical and chemical properties that are advantageous for certain applications.
Eigenschaften
IUPAC Name |
6-[4-[(4-octylphenyl)diazenyl]phenoxy]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-8-11-22-13-15-23(16-14-22)27-28-24-17-19-25(20-18-24)31-21-10-7-9-12-26(29)30/h13-20H,2-12,21H2,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNNKLRHNTZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,6R)-6-isopropyl-3,3a,4,6-tetrahydrooxazolo[3,4-c][1,2,3]triazole](/img/structure/B1166937.png)

